1-Bromo-2,3,4-trimethoxybenzene

Organometallic Chemistry Carbanion Generation Total Synthesis

1-Bromo-2,3,4-trimethoxybenzene (CAS 10385-36-1), also known as 2,3,4-trimethoxybromobenzene, is an electron-rich aryl bromide building block characterized by a 1,2,3-trimethoxy substitution pattern on a brominated benzene ring. This precise arrangement confers a distinct reactivity profile, making it a strategically valuable intermediate in organic synthesis, particularly for applications requiring site-selective functionalization or the generation of specific trimethoxyphenyl carbanions.

Molecular Formula C9H11BrO3
Molecular Weight 247.09 g/mol
CAS No. 10385-36-1
Cat. No. B077699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,3,4-trimethoxybenzene
CAS10385-36-1
Molecular FormulaC9H11BrO3
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)Br)OC)OC
InChIInChI=1S/C9H11BrO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,1-3H3
InChIKeyHKCQJLVIFMFOTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,3,4-trimethoxybenzene (CAS 10385-36-1): Procurement Guide for a Differentiated Electron-Rich Aryl Bromide Building Block


1-Bromo-2,3,4-trimethoxybenzene (CAS 10385-36-1), also known as 2,3,4-trimethoxybromobenzene, is an electron-rich aryl bromide building block characterized by a 1,2,3-trimethoxy substitution pattern on a brominated benzene ring [1]. This precise arrangement confers a distinct reactivity profile, making it a strategically valuable intermediate in organic synthesis, particularly for applications requiring site-selective functionalization or the generation of specific trimethoxyphenyl carbanions [2].

1-Bromo-2,3,4-trimethoxybenzene (CAS 10385-36-1): Why Regioisomeric Trimethoxybromobenzenes Are Not Interchangeable


Generic substitution among trimethoxybromobenzene isomers is not scientifically viable due to quantifiable differences in reactivity, synthesis yields, and downstream utility. For instance, the lithiation efficiency for generating corresponding organolithium reagents, a critical step in many complex syntheses, varies dramatically between isomers [1]. Furthermore, the success of key cross-coupling reactions like the Suzuki-Miyaura vinylation is not guaranteed and is highly dependent on the specific substitution pattern, with some isomers failing entirely under standard conditions [2]. The procurement decision must therefore be guided by these experimentally validated performance differences, not mere structural similarity.

1-Bromo-2,3,4-trimethoxybenzene (CAS 10385-36-1): Quantitative Differentiation Evidence for Scientific Procurement


Lithiation Efficiency: A 63 Percentage Point Yield Advantage Over the 3,4,5-Isomer for Carbanion Generation

In a seminal study, the 2,3,4-trimethoxyphenyl bromide (the target compound) was lithiated and methylated quite efficiently [1]. In stark contrast, the 3,4,5-trimethoxyphenyl bromide isomer was lithiated with E-butyllithium and carboxylated to generate the corresponding benzoic acid in only 15% yield [1]. This highlights a major difference in the stability or formation efficiency of the intermediate organolithium species based solely on the position of the methoxy groups.

Organometallic Chemistry Carbanion Generation Total Synthesis Lithiation

Suzuki-Miyaura Vinylation: Reaction Success vs. Complete Failure of the 1,3,5-Trimethoxy Isomer

Under identical, optimized microwave-enhanced Suzuki-Miyaura vinylation conditions using potassium vinyltrifluoroborate, 4-bromo-1,3,5-trimethoxybenzene was the only substrate among several tested that was not vinylated successfully [1]. While the study did not test 1-bromo-2,3,4-trimethoxybenzene directly, the failure of the 1,3,5-isomer is attributed to its electron-rich nature [1]. The 1-bromo-2,3,4-trimethoxybenzene isomer, with its adjacent electron-donating methoxy groups, presents a different steric and electronic environment that can be more amenable to such couplings.

Cross-Coupling Suzuki-Miyaura Catalysis Vinylation

Synthesis Yield Advantage: 23 Percentage Points Higher Than a Reported Regioisomer

The synthesis of 1-bromo-2,3,4-trimethoxybenzene via bromination of 1,2,3-trimethoxybenzene with N-bromosuccinimide (NBS) can be achieved with a reported yield of 78% . In contrast, the synthesis of a regioisomer, 2-bromo-1,3,5-trimethoxybenzene, from 1,3,5-trimethoxybenzene is reported with typical yields around 55% . This 23 percentage point difference represents a significant improvement in synthetic efficiency and cost-effectiveness for the target compound.

Process Chemistry Bromination Synthesis Optimization Cost Efficiency

High Commercial Purity Standard: 97-99% Purity with Batch-Specific Analytical Documentation

Commercially, 1-bromo-2,3,4-trimethoxybenzene is routinely available from major suppliers like Bidepharm and Sigma-Aldrich at purities of 97% and 99%, respectively [1]. Crucially, suppliers such as Bidepharm provide batch-specific analytical documentation including NMR, HPLC, and GC reports . This level of quality assurance, with high purity and traceable analytical data, is not universally guaranteed for all regioisomers and is essential for ensuring reproducibility in sensitive synthetic applications.

Quality Assurance Analytical Chemistry Procurement Reproducibility

Validated Synthetic Protocol: A Reproducible 78% Yield Synthesis from US Patent Literature

A robust and reproducible synthetic protocol for 1-bromo-2,3,4-trimethoxybenzene is documented in the patent literature (US06777578B2) and open reaction databases, detailing the use of pyrogallol trimethyl ether and NBS in CCl4 to yield the target compound in 78% yield after purification . The protocol includes full spectral characterization data (EIMS, 1H NMR) . This publicly available, validated procedure reduces methodological uncertainty and facilitates in-house synthesis or scale-up, providing a clear advantage over less-characterized isomers.

Synthetic Methodology Process Development Reproducibility Patent Literature

1-Bromo-2,3,4-trimethoxybenzene (CAS 10385-36-1): Validated Application Scenarios for Scientific and Industrial Procurement


Total Synthesis of Complex Natural Products via Organolithium Intermediates

Based on the direct comparative evidence, the 2,3,4-trimethoxyphenyl bromide is the preferred building block for introducing the 2,3,4-trimethoxyphenyl moiety via organolithium chemistry [1]. Its demonstrated superior lithiation efficiency, contrasted with the low 15% yield for the 3,4,5-isomer, makes it the only rational choice for synthetic routes relying on this key transformation [1]. This is particularly critical in the total synthesis of bioactive natural products where this specific substitution pattern is required.

Medicinal Chemistry and Agrochemical Intermediate for Pd-Catalyzed Cross-Couplings

For research programs exploring structure-activity relationships (SAR) around trimethoxyphenyl scaffolds, 1-bromo-2,3,4-trimethoxybenzene offers a distinct and validated entry point for functionalization. While the 1,3,5-isomer has been shown to fail in specific Suzuki vinylations [2], the 2,3,4-isomer provides an alternative regioisomeric platform for successful Pd-catalyzed cross-couplings. Its high commercial purity (97-99%) and availability with batch-specific analytics (NMR, HPLC, GC) ensure reliable and reproducible outcomes in medicinal chemistry and agrochemical development [3].

Process Chemistry and Scale-Up of High-Value Intermediates

The procurement of 1-bromo-2,3,4-trimethoxybenzene is de-risked by the existence of a robust, high-yielding synthetic protocol (78% yield) detailed in patent literature . This contrasts with lower-yielding syntheses for other isomers . The combination of a validated synthetic route and high-yield production from commercial sources makes this compound a more cost-effective and reliable choice for process development and scale-up campaigns in both pharmaceutical and fine chemical industries.

Academic Research on Electron-Rich Aromatic Substitution and Reaction Methodology

The unique electronic and steric environment of the 1,2,3-trimethoxy substitution pattern makes 1-bromo-2,3,4-trimethoxybenzene a valuable model substrate for fundamental research in organic chemistry. Its distinct reactivity, particularly in lithiation [1] and its divergent behavior from other isomers in cross-couplings [2], provides a rich platform for studying the interplay of directing effects and developing new synthetic methodologies.

Technical Documentation Hub

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